molecular formula C13H20N2 B1488669 1-(2-Phenylpropyl)pyrrolidin-3-amine CAS No. 1248950-89-1

1-(2-Phenylpropyl)pyrrolidin-3-amine

Cat. No.: B1488669
CAS No.: 1248950-89-1
M. Wt: 204.31 g/mol
InChI Key: UJVBWLZXYOCYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenylpropyl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a 2-phenylpropyl substituent at the nitrogen atom of the pyrrolidine ring and an amine group at the 3-position. This compound is listed in commercial catalogs as a discontinued product (CAS: Not explicitly provided; referenced under CymitQuimica’s catalog) . Its molecular formula is inferred as C₁₃H₂₀N₂, with a molecular weight of approximately 204.31 g/mol, based on structural analogs.

Properties

CAS No.

1248950-89-1

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-(2-phenylpropyl)pyrrolidin-3-amine

InChI

InChI=1S/C13H20N2/c1-11(12-5-3-2-4-6-12)9-15-8-7-13(14)10-15/h2-6,11,13H,7-10,14H2,1H3

InChI Key

UJVBWLZXYOCYMM-UHFFFAOYSA-N

SMILES

CC(CN1CCC(C1)N)C2=CC=CC=C2

Canonical SMILES

CC(CN1CCC(C1)N)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

A comparison of key structural analogs is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent/R-Group Molecular Formula Molecular Weight (g/mol) Key Features
1-(2-Phenylpropyl)pyrrolidin-3-amine 2-Phenylpropyl C₁₃H₂₀N₂ ~204.31 Bulky hydrophobic substituent
1-Cyclopropylpyrrolidin-3-amine Cyclopropyl C₇H₁₄N₂ 126.20 Compact ring; higher polarity
(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride 4-Nitrobenzyl (+HCl salt) C₁₁H₁₅N₃O₂·2HCl 294.18 Electron-withdrawing nitro group; salt form
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridyl + cyclopropyl C₁₃H₁₆N₄ 228.30 Heteroaromatic pyrazole core
  • Electronic Effects: The nitro group in (R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride introduces strong electron-withdrawing effects, which may alter reactivity or binding interactions compared to the electron-neutral phenylpropyl group .

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